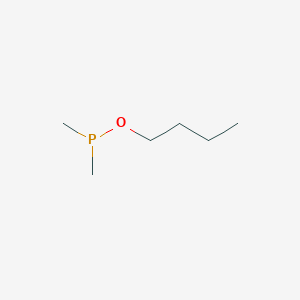

Butyl dimethylphosphinite

Description

Properties

CAS No. |

89630-51-3 |

|---|---|

Molecular Formula |

C6H15OP |

Molecular Weight |

134.16 g/mol |

IUPAC Name |

butoxy(dimethyl)phosphane |

InChI |

InChI=1S/C6H15OP/c1-4-5-6-7-8(2)3/h4-6H2,1-3H3 |

InChI Key |

ILGQCROWFSTSTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the following steps:

- First substitution : PCl₃ reacts with methanol to form dimethyl phosphorochloridate (ClP(O)(OCH₃)₂).

- Second substitution : The chloridate intermediate reacts with butanol to yield butyl dimethylphosphinite.

The overall reaction is:

$$ \text{PCl₃ + 2 CH₃OH + C₄H₉OH → (CH₃O)₂P(O)C₄H₉ + 3 HCl} $$

Critical parameters include:

- Molar ratio : A 3:1 molar excess of methanol to PCl₃ ensures complete substitution of chlorine atoms.

- Temperature control : Maintaining 48–52°C prevents runaway exothermic reactions.

- Neutralization : Gaseous HCl byproducts are scrubbed, while residual acidity in the crude product is neutralized with ammonia to pH 6.5–7.5.

Industrial Implementation

Patent CN104163829A outlines a continuous solvent-free process using spray injectors to enhance interfacial contact between PCl₃ and alcohols. Key equipment includes:

- Methanol and PCl₃ injectors : Deliver reactants at controlled rates.

- Esterification reactor : Equipped with agitators and temperature probes.

- Neutralization tank : For ammonia treatment.

- Rectification column : Purifies the final product via distillation at 170–175°C.

Yield and Purity :

| Parameter | Value | Source |

|---|---|---|

| Total recovery | 85–92% | |

| Product purity | >96% | |

| Byproduct HCl yield | 3 moles per mole PCl₃ |

Transesterification of Dimethyl Phosphite with Butanol

Transesterification offers a milder alternative by reacting dimethyl phosphite ((CH₃O)₂P(O)H) with butanol in the presence of a catalyst. This method avoids handling corrosive PCl₃ and simplifies purification.

Process Scalability

A nitrogen-purged reactor charged with 110 g dimethyl phosphite, 260 g butanol, and 3.3 g Ca(OH)₂ achieves 97% conversion after 6 hours at 95°C. Continuous removal of water (e.g., via Dean-Stark trap) shifts equilibrium toward product formation.

Comparative Analysis of Synthesis Routes

Direct esterification vs. transesterification:

Chemical Reactions Analysis

Types of Reactions

Butyl dimethylphosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphinites depending on the reagents used.

Scientific Research Applications

Butyl dimethylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyl dimethylphosphinite exerts its effects involves the interaction of the phosphinite group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of these compounds:

Table 1: Key Properties of Butyl Derivatives

Reactivity and Stability

- Butyl Acrylate: Highly reactive due to the acrylate group; prone to polymerization under heat or light. Requires stabilizers (e.g., hydroquinone) for storage .

- Butyl Acetate : Stable under recommended conditions but flammable; incompatible with strong oxidizers .

- Butyl Carbitol Acetate : Chemically inert under ambient conditions; resistant to hydrolysis due to its ether linkage .

Environmental Impact

- Butyl Acetate: Limited ecological data; moderate volatility may contribute to atmospheric dispersal .

- Butyl Carbitol Acetate : Low water solubility (6.5 g/100g at 25°C) reduces aquatic toxicity risks .

Limitations of the Comparison

The evidence lacks critical data on butyl dimethylphosphinite , such as:

- Synthesis methods: No information on phosphorus-containing analogs.

- Coordination chemistry: No discussion of ligand behavior or catalytic applications.

- Regulatory status : Absence of safety data sheets or toxicity profiles specific to phosphinites.

Q & A

Q. How can researchers ensure compliance with open-science practices when publishing this compound data?

- Methodological Answer :

- Deposit raw spectral data in public repositories (e.g., Zenodo) with DOIs.

- Disclose all synthetic attempts (successful and failed) in supplementary materials.

- Cite prior work rigorously, avoiding "citation bias" toward high-impact journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.